Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a cyclohexene ring. Its molecular formula is C₁₂H₁₃NO₂S₂, with a molecular weight of 283.37 g/mol (calculated). The structure includes:
- Position 2: A reactive isothiocyanate (-N=C=S) group, enabling nucleophilic additions (e.g., with amines to form thioureas).
- Position 3: An ethyl ester (-COOEt) group, enhancing solubility in organic solvents.
- Core: A 4,5,6,7-tetrahydro-1-benzothiophene scaffold, combining aromatic and aliphatic characteristics.
This compound is synthesized via functionalization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a precursor reported in multiple studies . Its reactivity and structural features make it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-2-15-12(14)10-8-5-3-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKJYSQOLXXTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381495 | |
| Record name | ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85716-87-6 | |
| Record name | Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-isothiocyanato-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85716-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (EITB) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
EITB is characterized by the following molecular formula and structural features:
- Molecular Formula : C_11H_13N_2O_2S
- Molecular Weight : 225.306 g/mol
- IUPAC Name : this compound
The compound features an isothiocyanate functional group, which is known for its reactivity and potential biological effects. The presence of the benzothiophene moiety further enhances its pharmacological profile.
Antimicrobial Properties
EITB has been evaluated for its antimicrobial activity against various pathogens. Research indicates that compounds containing isothiocyanate groups exhibit significant antibacterial effects. A study highlighted that derivatives of benzothiophene showed promising activity against multidrug-resistant bacteria, including strains of Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| EITB | 32 | E. coli |
| EITB | 16 | S. aureus |
The minimum inhibitory concentration (MIC) values suggest that EITB may serve as a lead compound for developing new antibiotics targeting resistant strains.
Anticancer Activity
The anticancer potential of EITB has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, EITB demonstrated cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 μM .
The mechanism by which EITB exerts its biological effects is believed to involve the modulation of cellular pathways related to oxidative stress and inflammation. Isothiocyanates are known to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant genes .
Synthesis Methods
EITB can be synthesized through various chemical pathways. One notable method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with thiophosgene or related isothiocyanate precursors . This reaction typically yields high purity and good yields under mild conditions.
Study on Antimicrobial Efficacy
A recent study published in MDPI examined the efficacy of EITB against several bacterial strains. The results indicated that EITB showed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized both in vitro assays and molecular docking simulations to understand the interactions between EITB and bacterial proteins .
Research on Anticancer Properties
Another significant study focused on the anticancer effects of EITB on various cancer cell lines. The researchers observed that treatment with EITB led to a reduction in cell viability and induced apoptosis through mitochondrial pathways. These findings suggest potential applications in cancer therapeutics .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential therapeutic properties:
Anticancer Activity
Research indicates that compounds containing isothiocyanate groups exhibit significant anticancer properties. A study highlighted the ability of ethyl isothiocyanates to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The compound's structure allows it to interact with cellular targets effectively.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various isothiocyanates on human cancer cell lines. Ethyl 2-isothiocyanato derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
Agrochemical Applications
Isothiocyanates are known for their role as natural pesticides. This compound has been evaluated for its effectiveness against pests and pathogens.
Pest Management
The compound demonstrates insecticidal properties against various agricultural pests. Its application can help reduce the reliance on synthetic pesticides.
Case Study:
Field trials conducted on crops treated with formulations containing ethyl isothiocyanates reported a significant reduction in pest populations compared to untreated controls. The study also noted an increase in crop yield due to reduced pest damage .
Chemical Synthesis and Research
The synthesis of this compound has been documented in various research articles focusing on developing novel compounds for pharmaceutical and agricultural applications.
Synthetic Pathways
Several synthetic routes have been developed to produce this compound efficiently. Researchers have optimized conditions to enhance yield and purity.
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations:
- Reactivity: The isothiocyanate group (-N=C=S) distinguishes the target compound from amino (-NH₂) or amido (-NHCO-R) derivatives, enabling covalent modifications .
- Hydrogen Bonding : Amido derivatives (e.g., benzamido, pyridinecarboxamido) exhibit intramolecular hydrogen bonds (S(6) motifs), stabilizing planar conformations .
- Crystallographic Disorder : Disordered aliphatic rings or side chains are common in tetrahydrobenzothiophenes, complicating structural refinement .
Physicochemical Properties
- Solubility : Ethyl esters enhance solubility in polar aprotic solvents (e.g., chloroform, DMSO) compared to carboxylic acids.
- Melting Points: Amino derivatives (e.g., 1b: 112–114°C ) generally exhibit higher melting points than isothiocyanates due to hydrogen bonding.
Research Findings and Data Tables
Crystallographic Data Comparison
Preparation Methods
General Synthetic Strategy for Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
The preparation generally follows a two-step approach:
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- This intermediate is prepared by condensation reactions involving ethyl cyanoacetate derivatives and cycloalkanones in the presence of elemental sulfur and a base catalyst such as morpholine.
- The Gewald reaction is commonly employed for synthesizing 2-aminothiophene derivatives, involving multicomponent condensation of a ketone, an activated nitrile, and elemental sulfur.
- Reaction conditions typically include refluxing in ethanol at 60–80 °C for 6 hours, followed by isolation and purification through recrystallization.
Step 2: Conversion of the Amino Group to Isothiocyanate
- The amino group on the benzothiophene ring is converted to an isothiocyanate group by treatment with reagents such as thiophosgene or equivalents under anhydrous conditions.
- Alternatively, reaction with carbon disulfide (CS2) in the presence of a base (e.g., KOH) followed by alkylation can lead to thiocarbamoyl intermediates, which upon further transformation yield the isothiocyanato derivative.
- The reaction is typically conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature to avoid decomposition.
Detailed Experimental Procedures and Reaction Conditions
Representative Reaction Scheme
Gewald Reaction for Amino Intermediate:
$$
\text{Ethyl cyanoacetate} + \text{Cycloalkanone} + S_8 + \text{Morpholine} \xrightarrow[\text{EtOH}]{\text{Reflux}} \text{Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate}
$$-
$$
\text{Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate} + \text{Thiophosgene} \rightarrow \text{this compound}
$$
Analytical and Spectral Data Supporting Preparation
- FT-IR Spectroscopy: Characteristic absorption bands for NH2 (in amino intermediate) disappear upon conversion to isothiocyanate, replaced by a sharp absorption near 2100–2150 cm⁻¹ indicative of the N=C=S group.
- NMR Spectroscopy: The proton signals corresponding to the amino group (around 7.5 ppm, NH2) are replaced by signals consistent with the isothiocyanate functionality and the aromatic/tetrahydrobenzothiophene protons remain largely unchanged.
- Mass Spectrometry: Molecular ion peaks confirm the expected molecular weight increase consistent with the isothiocyanate substitution.
- Elemental Analysis: Confirms the incorporation of sulfur and nitrogen in the expected stoichiometric ratios.
Research Findings and Optimization Notes
- Reaction yields are sensitive to solvent purity and moisture; anhydrous conditions improve isothiocyanate formation.
- The choice of base and temperature during the conversion step critically affects selectivity and prevents side reactions such as thiourea formation.
- Purification is typically achieved by recrystallization from ethanol/benzene mixtures or chromatographic methods.
- The intermediate amino compound has been reported to exhibit biological activities, and the isothiocyanate derivative is of interest for further bioactive compound development.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Synthesis of amino intermediate | Ethyl cyanoacetate derivative, cycloalkanone, elemental sulfur, morpholine | Ethanol | 60–80 °C (reflux) | 6 h | 85–90 | Gewald reaction, multicomponent condensation |
| Conversion to isothiocyanate | Amino intermediate, thiophosgene or CS2 + base | DMF, THF | Room temp to mild heating | 2–4 h | 60–80 | Requires anhydrous conditions, careful temperature control |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
